molecular formula C19H16FN5O2 B2955716 N-benzyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946312-14-7

N-benzyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2955716
CAS No.: 946312-14-7
M. Wt: 365.368
InChI Key: OZBVLPLFBFPKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/38377652/]. This compound has demonstrated high selectivity for GSK-3β over other kinases, making it a valuable pharmacological tool for dissecting the complex roles of this enzyme in cellular signaling pathways. Its primary research application is in the field of neuroscience, where it is investigated for its neuroprotective and neurogenic effects; studies show it can promote neuronal differentiation and protect against oxidative stress, positioning it as a candidate for research into neurodegenerative diseases like Alzheimer's [https://pubmed.ncbi.nlm.nih.gov/38377652/]. Furthermore, due to the involvement of GSK-3β in regulating apoptosis, cell proliferation, and the Wnt/β-catenin signaling pathway, this inhibitor is also highly relevant in oncology research for exploring novel therapeutic strategies against various cancers. Its well-defined mechanism of action and selectivity profile enable researchers to precisely modulate GSK-3β activity to study its function in disease models and normal physiology.

Properties

IUPAC Name

N-benzyl-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c20-14-6-8-15(9-7-14)24-10-11-25-18(27)16(22-23-19(24)25)17(26)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBVLPLFBFPKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, including the formation of the imidazo[2,1-c][1,2,4]triazine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with 4-fluorobenzoyl chloride in the presence of a base can yield the desired intermediate, which is then cyclized to form the imidazo[2,1-c][1,2,4]triazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The imidazo-triazine scaffold is highly tunable, with substituents significantly influencing molecular properties. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound N-Benzyl, 8-(4-fluorophenyl) C₂₀H₁₇FN₆O₂* ~408.4 Potential oncology applications
8-(4-Ethoxyphenyl)-N-(4-methylbenzyl) analog 8-(4-ethoxyphenyl), N-(4-methylbenzyl) C₂₂H₂₃N₅O₃ 405.4 Ethoxy group enhances lipophilicity
Ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo...) Ethyl benzoate linkage C₂₃H₂₁FN₆O₅ ~504.5 Ester functionality for prodrug design

*Estimated based on structural analysis.

  • Lipophilicity : The ethoxy substituent in increases logP compared to the fluorine-substituted analog, which may improve membrane permeability but reduce aqueous solubility.

Pharmacological Potential

  • Oncology Applications : A related compound, (6S,9aS)-N-benzyl-8-({6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl}methyl)-6-(2-fluoro-4-hydroxybenzyl)-..., is used in combination with lenvatinib for tumors . This suggests that fluorophenyl and benzyl groups in the target compound may contribute to similar mechanisms, such as kinase inhibition.
  • Dose-Effect Relationships : Methods from (e.g., median effective dose estimation via probit analysis) could be applied to evaluate the target compound’s potency relative to analogs .

Biological Activity

N-benzyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H16FN5O
  • IUPAC Name : this compound

This structure features a complex arrangement of heterocycles that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-c][1,2,4]triazine derivatives. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to downregulate key survival pathways in cancer cells.
  • Research Findings : In a comparative study with standard chemotherapeutics such as doxorubicin, this compound demonstrated superior efficacy in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has also been investigated:

  • Inhibition of Pro-inflammatory Cytokines : It has been reported to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens:

  • Effective Against Bacterial Strains : Studies indicate that it exhibits potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Comparative Efficacy Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryReduces cytokine levels
AntimicrobialEffective against S. aureus and E. coli

Case Study 1: Anticancer Efficacy

In a study involving a panel of cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), this compound was found to have an IC50 value significantly lower than that of conventional chemotherapeutics. This suggests a promising role in cancer therapy.

Case Study 2: Anti-inflammatory Response

A clinical trial assessing the anti-inflammatory effects showed that patients treated with the compound exhibited reduced markers of inflammation compared to the placebo group. This highlights its potential for treating inflammatory diseases.

Q & A

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:
A multi-technique approach is critical for structural confirmation and purity assessment:

  • ¹H-NMR and ¹³C-NMR : Resolve aromatic protons (e.g., fluorophenyl and benzyl groups) and confirm stereochemistry. Integrate signals to verify substituent ratios .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H vibrations (~3300 cm⁻¹) to confirm the carboxamide moiety .
  • LC-MS (ESI or APCI) : Determine molecular weight (e.g., [M+H]⁺) and detect impurities. High-resolution MS (HRMS) validates the molecular formula .
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles and confirm regiochemistry of the imidazo-triazine core .

Table 1: Key Spectral Benchmarks

Functional GroupTechniqueExpected Signal
Carboxamide C=OFT-IR1680–1700 cm⁻¹
Fluorophenyl C-F¹³C-NMR~160 ppm (JC-F coupling)
Imidazo-triazine coreHRMSExact mass within 3 ppm error

Advanced: How can flow chemistry principles optimize the synthesis of imidazo-triazine derivatives?

Answer:
Flow chemistry enhances reproducibility and scalability for multi-step syntheses:

  • Reaction Optimization : Use Design of Experiments (DoE) to screen variables (e.g., temperature, residence time) for critical steps like cyclization or fluorophenyl coupling .
  • In-line Analytics : Integrate UV-Vis or FTIR probes to monitor intermediates in real time, reducing off-line sampling .
  • Example Workflow :
    • Continuous Diazotization : Stabilize diazo intermediates in a microreactor to avoid decomposition.
    • Photocatalytic Steps : Employ flow photoreactors for controlled light exposure during cyclization .
  • Yield Improvement : Flow systems minimize side reactions (e.g., hydrolysis) by precise control of reaction parameters .

Basic: What synthetic routes effectively introduce fluorophenyl groups into imidazo-triazine systems?

Answer:
Key strategies include:

  • Suzuki-Miyaura Coupling : Use 4-fluorophenylboronic acid with a halogenated imidazo-triazine precursor. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water .
  • Nucleophilic Aromatic Substitution : React a brominated triazine intermediate with 4-fluoroaniline under microwave-assisted conditions (120°C, 30 min) .
  • Post-functionalization : Install fluorophenyl groups via amide coupling (e.g., EDC/HOBt activation) after constructing the core .

Note : Fluorine’s electron-withdrawing effects may require adjusted reaction temperatures to prevent premature cyclization .

Advanced: How can computational methods predict pharmacokinetic properties of fluorinated imidazo-triazine carboxamides?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to assess metabolic stability. Fluorine’s hydrophobicity often enhances membrane permeability .
  • ADMET Prediction Tools :
    • SwissADME : Estimate LogP (lipophilicity) and blood-brain barrier penetration.
    • PROTAC Modeling : Predict degradation efficiency if the compound is modified as a protein-targeting chimera .
  • Docking Studies : Use AutoDock Vina to map binding poses in target proteins (e.g., kinases), leveraging fluorophenyl’s π-π stacking potential .

Table 2: Computational Predictions for a Lead Analogue

PropertyPredicted ValueTool
LogP2.8 ± 0.3SwissADME
CYP3A4 InhibitionModerateADMETLab
Solubility (µg/mL)12.5MarvinSketch

Advanced: How to resolve contradictions in bioactivity data between in vitro and in vivo studies?

Answer:
Discrepancies often arise from bioavailability or metabolite interference:

  • Pharmacokinetic Profiling : Compare plasma concentrations (LC-MS/MS) with in vitro IC₅₀ values. Low exposure may explain reduced in vivo efficacy .
  • Metabolite Identification : Use HRMS to detect phase I/II metabolites. Fluorophenyl groups may resist oxidation, but benzyl moieties can undergo hydroxylation .
  • Protein Binding Assays : Measure free fraction (e.g., equilibrium dialysis) to adjust for serum protein interactions .
  • Dose Escalation Studies : Test higher doses in animal models if solubility limits efficacy (e.g., use PEG-400 as a co-solvent) .

Basic: What strategies stabilize the imidazo-triazine core during synthesis?

Answer:

  • Protecting Groups : Temporarily block reactive NH sites (e.g., Boc for amines) during harsh reactions like nitration .
  • Low-Temperature Cyclization : Perform ring-closing steps at 0–5°C to prevent decomposition .
  • Dry Solvent Systems : Use anhydrous DMF or THF to avoid hydrolysis of intermediates .

Advanced: How does fluorination at the phenyl group influence electronic properties and reactivity?

Answer:

  • Electron Withdrawal : Fluorine’s -I effect increases electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., SNAr reactions) .
  • Steric Effects : Ortho-fluorine may hinder rotation, rigidifying the molecule and enhancing target binding .
  • Spectroscopic Impact : ¹⁹F-NMR (if available) provides a sensitive probe for monitoring fluorophenyl interactions in solution .

Advanced: What orthogonal methods validate the regiochemistry of substitutions on the imidazo-triazine scaffold?

Answer:

  • NOESY NMR : Detect spatial proximity between substituents (e.g., benzyl and fluorophenyl groups) .
  • X-ray Diffraction : Resolve bond lengths and angles to confirm substitution patterns .
  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track regioselectivity in cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.